molecular formula C22H17ClN4O4S B2475223 2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 899736-14-2

2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2475223
CAS No.: 899736-14-2
M. Wt: 468.91
InChI Key: GDOJCVHJQONIAM-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H17ClN4O4S and its molecular weight is 468.91. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O4S/c1-13-6-9-18(31-2)19-20(13)32-22(25-19)26(12-14-5-3-4-10-24-14)21(28)16-11-15(27(29)30)7-8-17(16)23/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOJCVHJQONIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide, with the CAS number 899736-14-2, is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including its anticancer, antimicrobial, and anticonvulsant properties.

  • Molecular Formula : C22H17ClN4O4S
  • Molecular Weight : 468.9 g/mol
  • Structure : The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and benzothiazole derivatives. For instance, thiazole-based compounds have shown significant cytotoxic effects against various cancer cell lines.

Research Findings

  • In vitro Studies : A study demonstrated that similar thiazole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating potent cytotoxicity. For example, certain derivatives showed IC50 values of 1.61 ± 1.92 µg/mL against specific tumor cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways including modulation of Bcl-2 family proteins .

Table: Anticancer Activity of Thiazole Derivatives

CompoundIC50 (µg/mL)Cell Line
Compound 11.61 ± 1.92A431
Compound 21.98 ± 1.22Jurkat

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

Research Findings

  • Minimum Inhibitory Concentration (MIC) : Similar thiazole derivatives have been reported to have MIC values as low as 31.25 µg/mL against various pathogens . This suggests that the compound may possess significant antibacterial activity.
  • Comparative Studies : In comparative studies, certain thiazole compounds outperformed standard antibiotics like ampicillin and streptomycin in inhibiting bacterial growth .

Table: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (µg/mL)Type of Bacteria
Compound A31.25Gram-positive
Compound B250Gram-negative

Anticonvulsant Activity

Some thiazole derivatives have demonstrated anticonvulsant properties, making them candidates for further pharmacological evaluation.

Research Findings

  • Efficacy in Animal Models : Compounds similar to the target compound were tested in animal models for their anticonvulsant effects, showing promising results by significantly reducing seizure duration .
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups, such as methoxy or halogen substitutions on the aromatic rings, has been linked to enhanced anticonvulsant activity .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide exhibit significant antimicrobial activity. In a study evaluating a series of benzamide derivatives, compounds with similar structures were tested against various bacterial and fungal strains. Results showed effectiveness comparable to established antibiotics such as penicillin and ciprofloxacin, indicating potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, derivatives with similar functional groups were evaluated for their ability to induce apoptosis in cancer cells, showing promising results in vitro. The mechanisms often involve the inhibition of specific enzymes crucial for tumor growth and survival .

Structure-Activity Relationships

The biological efficacy of this compound can be attributed to its structural features. The presence of the chloro group, methoxy substituent, and nitro moiety are critical for its interaction with biological targets. Studies have shown that modifications in these positions can enhance or diminish activity, underscoring the importance of structure-activity relationships (SAR) in drug design .

Case Studies

StudyFocusFindings
Antimicrobial Screening Evaluated against mycobacterial strainsShowed higher activity than standard antibiotics .
Anticancer Evaluation Tested on various cancer cell linesInduced apoptosis and inhibited cell proliferation .
Structure Activity Relationship Analysis Correlation between structure and biological activityIdentified key functional groups influencing efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide?

The synthesis typically involves multi-step reactions starting with simpler precursors. Key steps include:

  • Thiazole ring formation : Use thiourea and α-haloketones under acidic/basic conditions to construct the benzo[d]thiazole core .
  • Amide coupling : React the thiazole intermediate with 2-chloro-5-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) .
  • N-alkylation : Introduce the pyridin-2-ylmethyl group via nucleophilic substitution under controlled temperature (60–80°C) in aprotic solvents like DMF .
  • Purification : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : Confirm regiochemistry of the thiazole and pyridine groups (e.g., δ 7.8–8.5 ppm for aromatic protons) .
  • IR spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹ for amide C=O) and nitro group vibrations (~1520 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z [M+H]⁺ calculated for C₂₂H₁₈ClN₅O₃S: 476.08) .

Q. How can researchers assess the compound’s preliminary bioactivity?

Screen against cancer cell lines (e.g., NCI-60 panel) using MTT assays. For example, structurally related thiazole derivatives show IC₅₀ values <10 μM against melanoma and breast cancer cells . Dose-response curves and selectivity indices (e.g., tumor vs. normal cell lines) should be calculated to prioritize lead optimization .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure determination?

  • SHELX refinement : Use SHELXL for small-molecule refinement, leveraging restraints for disordered nitro or methoxy groups .
  • Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H⋯N or C–H⋯O bonds) to explain packing discrepancies. For example, centrosymmetric dimers in related compounds stabilize crystal lattices .
  • Twinned data handling : Apply SHELXPRO to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Q. How can computational modeling predict the compound’s binding affinity to target enzymes?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), a target for nitroheterocyclic drugs .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the amide anion-enzyme complex, focusing on key residues (e.g., active-site cysteines) .
  • QSAR analysis : Correlate substituent effects (e.g., nitro position) with inhibitory activity using CoMFA/CoMSIA .

Q. What experimental designs mitigate side reactions during N-alkylation?

  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the pyridinylmethyl group .
  • Solvent optimization : Use DMF or acetonitrile to enhance nucleophilicity while avoiding protic solvents that promote hydrolysis .
  • Temperature control : Maintain 60–70°C to balance reaction rate and byproduct formation (e.g., over-alkylation) .

Q. How do structural modifications influence pharmacological activity?

A SAR study comparing derivatives could include:

ModificationActivity ChangeReference
Nitro → aminoLoss of anaerobic activity
Methoxy → ethoxyIncreased lipophilicity (logP +0.5)
Pyridine → benzeneReduced binding to cytochrome P450
Key trends: The nitro group is critical for redox activation, while the pyridine moiety enhances solubility and target engagement .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

  • Experimental replication : Measure solubility in triplicate using HPLC (e.g., saturated solutions filtered through 0.45 μm membranes) .
  • Counterion screening : Test hydrochloride or mesylate salts to improve aqueous solubility if free base data are inconsistent .
  • Computational prediction : Compare with COSMO-RS or ALOGPS models to identify outliers .

Methodological Best Practices

  • Crystallization : Recrystallize from methanol/water (7:3 v/v) to obtain single crystals for XRD .
  • Toxicity screening : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in zebrafish embryos) before in vivo studies .
  • Data sharing : Deposit crystallographic data in CCDC or PDB, referencing SHELX refinement parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.